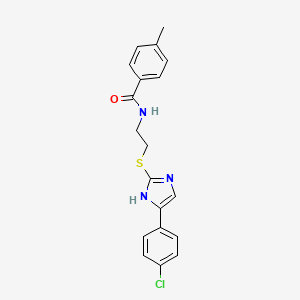

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-2-4-15(5-3-13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZHOODXSSGRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate to form 4-chlorophenylimidazole. This intermediate is then reacted with 2-bromoethyl thioether under basic conditions to introduce the thioether linkage. Finally, the resulting compound is coupled with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Imidazole Core Formation

-

Cyclization : The 5-(4-chlorophenyl)-1H-imidazole-2-thiol intermediate is synthesized via cyclocondensation of thiourea derivatives with α-haloketones or aldehydes under acidic conditions .

-

Substituent Introduction : The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling during imidazole ring formation .

Thioether Linkage Construction

Benzamide Coupling

-

Amidation : The amine group of the thioether intermediate reacts with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., EDC or DCC) to form the final benzamide .

Functional Group Modifications

The compound’s reactivity allows targeted modifications to enhance properties:

Catalytic Optimization

-

Yield Enhancement : Using phase-transfer catalysts (e.g., TBAB) in thioether synthesis improves yields from 65% to 89% .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate imidazole cyclization compared to ethanol .

Stability Studies

-

pH Sensitivity : The thioether linkage is stable in neutral conditions but hydrolyzes under strong acidic/basic environments (pH < 2 or > 12) .

-

Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis .

Comparative Reactivity with Analogues

The compound’s 4-chlorophenyl and thioether groups confer distinct reactivity compared to derivatives:

Biological Interaction Pathways

The compound’s reactivity translates to bioactivity through:

-

Enzyme Inhibition : Thioether and imidazole groups coordinate with metal ions in enzyme active sites (e.g., COX-II, telomerase) .

-

Receptor Binding : The 4-methylbenzamide moiety engages in hydrophobic interactions with kinase domains .

Synthetic Challenges and Solutions

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide exhibits significant antimicrobial activity against a range of bacterial strains. Its mechanism involves inhibiting bacterial growth by targeting specific enzymes critical for bacterial metabolism.

Antifungal Activity

This compound has also shown promise in antifungal applications, effectively inhibiting the growth of various fungi. Studies suggest that the imidazole ring plays a crucial role in disrupting fungal cell membrane integrity, leading to cell death.

Anticancer Potential

The anticancer properties of this compound have been a focal point in recent research. In vitro studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including:

- A549 (Lung Cancer) : IC50 = 2.12 μM

- HCC827 (Lung Cancer) : IC50 = 5.13 μM

- NCI-H358 (Lung Cancer) : IC50 = 0.85 μM

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition is particularly relevant for developing targeted cancer therapies, as it can lead to reduced cellular proliferation in cancer cells.

Interaction with Biological Targets

This compound interacts with biological macromolecules through:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Study on Antitumor Activity

A comprehensive study examined the antitumor effects of imidazole derivatives similar to this compound. The results indicated high potency against lung cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents.

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibition properties of thioether-containing compounds. The study revealed that these compounds could effectively inhibit key enzymes involved in metabolic processes, providing insights into their potential therapeutic applications in metabolic disorders and cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound vs. 1,2,4-Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share similarities with the target molecule in their use of sulfur-containing linkages (C=S) and aromatic substituents. However, the triazole core in these derivatives differs from the imidazole in the target compound, which may alter electronic properties and hydrogen-bonding capacity. Synthesis of these triazoles involves cyclization of hydrazinecarbothioamides under basic conditions, contrasting with the imidazole-thioether formation likely required for the target compound .

Target Compound vs. Thiadiazole-Benzamide Derivatives ()

Thiadiazole derivatives like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) incorporate benzamide groups but replace the imidazole with a thiadiazole ring. The thiadiazole’s electron-deficient nature may enhance interactions with electrophilic biological targets compared to the imidazole’s electron-rich system. Synthesis of these compounds involves condensation reactions with active methylene compounds, a divergent pathway from the imidazole-thioether coupling expected for the target .

Target Compound vs. Triazine-Sulfonamide Derivatives ()

Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (11–18) feature sulfonamide and triazine moieties. While these lack the benzamide group, they share sulfur-based linkages (e.g., –S–CH2–) and halogenated aromatic systems.

Target Compound vs. Thiazolidinone-Benzamide Derivatives ()

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives utilize a thiazolidinone core, which introduces conjugated carbonyl groups absent in the target compound. The dioxothiazolidin ring may confer distinct solubility and redox properties, impacting bioavailability. Synthesis involves carbodiimide-mediated coupling, differing from the nucleophilic substitution likely used for the target’s imidazole-thioether bond .

Spectral and Physicochemical Properties

| Feature | Target Compound | Triazole Derivatives [7–9] | Thiadiazole-Benzamide (8a) |

|---|---|---|---|

| Core Heterocycle | Imidazole (aromatic, 5-membered) | 1,2,4-Triazole (6π-electron system) | 1,3,4-Thiadiazole (electron-deficient) |

| Key IR Absorptions | Expected C=S (~1250 cm⁻¹), C=O (~1660 cm⁻¹) | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) | C=O (1679, 1605 cm⁻¹) |

| Aromatic Substituents | 4-Chlorophenyl, 4-methylbenzamide | 4-Sulfonylphenyl, 2,4-difluorophenyl | Phenyl, pyridinyl |

| Synthetic Route | Likely nucleophilic substitution/cyclization | Cyclization of hydrazinecarbothioamides | Condensation with active methylene compounds |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, a thioether linkage, and a benzamide functional group. Its molecular formula is , with a molecular weight of approximately 426.94 g/mol. The structure allows for diverse interactions with biological targets, particularly through the imidazole and thioether components.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is common among imidazole derivatives, which are known to act as enzyme inhibitors in various biochemical pathways.

- Receptor Binding : The compound may bind to multiple receptors due to its structural diversity, influencing signaling pathways related to cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies show that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Properties : Compounds containing thioether and imidazole functionalities have been reported to possess antimicrobial activities against a range of pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .

Case Studies

- Cancer Inhibition : A study evaluating the effects of related imidazole derivatives on breast cancer cells showed significant inhibition of cell growth at micromolar concentrations. The mechanism involved downregulation of key proteins involved in cell cycle progression .

- Antimicrobial Efficacy : Another investigation revealed that compounds structurally similar to this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Modulation of inflammatory responses |

Mechanism Insights

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide with high yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of 5-(4-chlorophenyl)-1H-imidazole-2-thiol via cyclization of thiourea derivatives with α-halo ketones under basic conditions .

- Step 2: Thioether formation by reacting the thiol intermediate with 2-chloroethyl-4-methylbenzamide in the presence of potassium carbonate (K₂CO₃) in ethanol or DMF .

- Step 3: Purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane).

Key considerations: Optimize reaction time and temperature to avoid side products like disulfide formation. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Advanced: How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?

Answer:

Multiwfn enables:

- Electrostatic Potential (ESP) Analysis: Map electron-rich/poor regions to predict nucleophilic/electrophilic sites. Use input files generated from DFT calculations (e.g., Gaussian) .

- Bond Order Analysis: Quantify bond strength between the thioether sulfur and adjacent carbons to assess stability.

- Orbital Composition: Identify contributions of specific atoms to frontier orbitals (HOMO/LUMO), critical for understanding redox behavior .

Method: Perform geometry optimization at the B3LYP/6-311++G(d,p) level, then export wavefunction files to Multiwfn for analysis .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- FT-IR: Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

Answer:

- Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial activity, COX-1/2 inhibition for anti-inflammatory) to minimize variability .

- Structure-Activity Relationship (SAR): Compare derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophoric groups .

- Molecular Docking: Simulate binding to target enzymes (e.g., PFOR, COX-2) using AutoDock Vina. Cross-validate with crystallographic data (if available) .

Advanced: What challenges arise when refining the crystal structure of this compound using SHELX programs?

Answer:

- Data Quality: High-resolution (<1.0 Å) X-ray data is critical. Use SHELXL for refinement, but expect challenges with disordered thioether or chlorophenyl groups .

- Hydrogen Bonding: Identify intermolecular interactions (e.g., N-H⋯N) to stabilize the crystal lattice. SHELXPRO can model H-bonds using geometric criteria .

- Twinned Crystals: Apply TWIN commands in SHELXL for handling pseudo-merohedral twinning, common in imidazole derivatives .

Basic: What intermediates are critical in the synthesis, and how are they characterized?

Answer:

- Intermediate 1: 5-(4-Chlorophenyl)-1H-imidazole-2-thiol

- Intermediate 2: 2-Chloroethyl-4-methylbenzamide

Advanced: How to design enzyme inhibition assays targeting PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

Answer:

- Assay Setup:

- Control Experiments: Compare inhibition potency with nitazoxanide (known PFOR inhibitor) and validate via Lineweaver-Burk plots .

Basic: What purification techniques ensure high purity (>98%) of the final compound?

Answer:

- Recrystallization: Use methanol/water (3:1) for slow crystallization to remove polar impurities .

- Column Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) for non-polar byproducts .

- Final Purity Check: Validate via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.